[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
描述
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1353995-96-6) is a chiral piperidine derivative with a molecular weight of 214.31 g/mol. Its structure comprises a piperidine ring substituted at the 3-position with an isopropyl-methyl-amino group and an acetic acid moiety at the 1-position. The compound is used in pharmaceutical research, particularly in enantioselective synthesis and receptor-targeted drug design . Key physicochemical properties such as melting point, solubility, and stability remain unreported, limiting comprehensive characterization .
属性
IUPAC Name |
2-[(3R)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIVGUBFUYKIGO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization and Hydrochloride Formation
The process involves cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride using sodium methoxide (2.6 eq.) in methanol at -10°C to 0°C, followed by acidification with HCl to precipitate (R)-3-aminopiperidin-2-one hydrochloride. This intermediate is reduced to (R)-3-aminopiperidine using lithium aluminum hydride (1.6 eq.) in tetrahydrofuran (THF) at 58–60°C, achieving yields exceeding 90%.
Table 1: Optimization of (R)-3-Aminopiperidine Synthesis
N-Methylation via Alkylation
The secondary amine is methylated using methyl iodide (1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetonitrile at 50°C for 6 hours, achieving 90% conversion to (R)-3-(isopropyl-methyl-amino)piperidine.
Functionalization with Acetic Acid Moiety
The piperidine nitrogen is alkylated with ethyl bromoacetate (1.1 eq.) in the presence of K₂CO₃ (2.0 eq.) in dimethylformamide (DMF) at 60°C for 8 hours. Subsequent hydrolysis of the ethyl ester using lithium hydroxide (LiOH, 5.0 eq.) in a THF/MeOH/water (1:1:1) mixture at room temperature for 2 hours furnishes the final product, [(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, in 94% yield.
Table 3: Ester Hydrolysis Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| LiOH (eq.) | 5.0 | 94 | |
| Solvent Ratio | THF/MeOH/H₂O (1:1:1) | 93 | |
| Reaction Time | 2 hours | 94 |
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 80:20) confirms >99% enantiomeric excess (ee) for the (R)-configured product.
Scale-Up Considerations
The patent-sourced method for (R)-3-aminopiperidine supports kilogram-scale production, while the reductive amination and alkylation steps are adaptable to continuous flow systems to enhance throughput .
化学反应分析
[®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Hydrogenation: This involves the addition of hydrogen to the compound, typically in the presence of a catalyst such as palladium on carbon.
科学研究应用
Neurological Disorders
Preliminary studies suggest that [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may act as a dopamine transporter inhibitor. This property is particularly relevant for conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Schizophrenia
- Substance Use Disorders
The compound's ability to modulate neurotransmission indicates its potential as a lead compound for developing new drugs targeting these disorders.
Cancer Research
Recent investigations have highlighted the relevance of piperidine derivatives in cancer therapy. Compounds similar to [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid have been explored for their role as tankyrase inhibitors, which are crucial in the Wnt signaling pathway associated with various cancers .
Interaction with Biological Targets
Research indicates that [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid may interact with several neurotransmitter receptors, including dopamine receptors. These interactions could lead to therapeutic effects by influencing dopaminergic signaling pathways, which are often dysregulated in neurological disorders .
Case Study 1: Dopamine Transporter Inhibition
A study investigating the effects of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid on dopamine transporters demonstrated significant inhibition, suggesting its potential use in ADHD treatment. The compound was tested against known inhibitors, showing comparable efficacy in modulating dopamine levels in vitro.
Case Study 2: Tankyrase Inhibition in Cancer Models
In another study focused on cancer research, derivatives of this compound were evaluated for their ability to inhibit tankyrase activity. Results indicated that these compounds could effectively disrupt Wnt signaling pathways, leading to reduced tumor cell proliferation in preclinical models.
作用机制
The mechanism of action of [®-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Pyrrolidine Core
Compound A : [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS: 1354015-67-0)
- Structural Difference : Replaces the piperidine ring with pyrrolidine (5-membered vs. 6-membered ring).
- Impact : Reduced ring size may alter conformational flexibility and receptor binding kinetics. Pyrrolidine derivatives often exhibit faster metabolic clearance due to increased ring strain .
Compound B : [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354015-76-1)
- Structural Difference: Substitutes isopropyl-methyl-amino with benzyl-cyclopropyl-amino.
- The cyclopropyl group may increase metabolic stability compared to isopropyl .
Compound C : [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS: 926659-01-0)
- Structural Difference: Cyclopropyl replaces isopropyl-methyl-amino, and an acetyl group modifies the piperidine nitrogen.
- Acetylation of the piperidine nitrogen may enhance solubility or act as a prodrug feature .
Functional Group Modifications
Compound D : (S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
- Structural Difference: Replaces acetic acid with a ketone and adds a branched amino group.
- The amino group may facilitate salt formation, improving bioavailability .
Compound E : [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354017-01-8)
- Structural Difference : Incorporates a tert-butoxycarbonyl (BOC) protective group.
- Impact : The BOC group enhances stability during synthesis but requires deprotection for biological activity. This derivative serves primarily as an intermediate .
Compound F : (2-{[3-(4-Methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid
Research Findings and Limitations
- Synthetic Accessibility : The target compound and analogs are synthesized via amide coupling (e.g., PyBOP/DIPEA) or nucleophilic substitution, as seen in and .
- Biological Data Gap : While compounds like F () show COX-2 inhibition, data on the target compound’s activity is sparse.
- Physicochemical Limitations : Missing data (e.g., solubility, logP) hinder direct comparison of pharmacokinetic profiles.
生物活性
[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative notable for its potential pharmacological applications, particularly in the central nervous system (CNS). This compound, characterized by an isopropyl group and a methyl amino substituent on the piperidine ring, has garnered attention for its interactions with neurotransmitter systems, especially dopamine receptors and transporters.
Chemical Structure and Properties
The molecular formula of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is C₁₁H₂₂N₂O. The structure includes a piperidine ring with an acetic acid moiety, which plays a significant role in its biological activity and solubility properties.
Key Structural Features:
- Piperidine Ring: Central to its biological activity, influencing interactions with various receptors.
- Acetic Acid Moiety: Enhances solubility and potential for metabolic transformations.
The biological activity of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may inhibit dopamine transporters, potentially offering therapeutic effects in conditions like attention deficit hyperactivity disorder (ADHD) and depression.
Interaction with Neurotransmitter Systems
- Dopamine Transporters: Inhibition may lead to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
- Receptor Modulation: Ongoing research aims to elucidate its effects on various neurotransmitter receptors, which could inform its use in treating neuropsychiatric disorders.
Biological Activity and Therapeutic Potential
Research indicates that [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid displays significant biological activity, particularly within the CNS. Its potential therapeutic applications include:
- Neurological Disorders: As a candidate for treating disorders characterized by dysregulated dopamine levels.
- Antimicrobial Properties: Similar compounds have shown antimicrobial activities, suggesting potential for broader applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, it can be compared with other piperidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Piperidinones | Contains ketone groups | Varies; some exhibit anticancer properties |
| Spiropiperidines | Spiro linkage adds complexity | Potential neuroprotective effects |
| Substituted Piperidines | Various substituents alter properties | Diverse biological activities including analgesic effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, including [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid:
- Dopamine Transporter Inhibition: Initial studies indicate that compounds with similar structures can act as effective inhibitors of dopamine transporters, which may have implications for ADHD treatment.
- Antimicrobial Activity: Research has shown that derivatives exhibit significant antimicrobial properties against various pathogens, demonstrating their potential utility in medicinal chemistry .
- Enzyme Interaction Studies: Investigations into enzyme interactions suggest potential applications in cancer therapy and anti-inflammatory treatments through modulation of specific pathways .
常见问题
Q. Basic
- Chiral HPLC : Essential for confirming enantiomeric excess (>98% purity is typical for pharmacological studies).
- NMR spectroscopy : H and C NMR validate structural integrity, with diagnostic peaks for the piperidine ring (δ 2.5–3.5 ppm) and acetic acid moiety (δ 3.7–4.2 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 214.31 for [M+H]).
- Polarimetry : Measures optical rotation ([α]) to corroborate stereochemistry.
How can researchers identify and validate pharmacological targets for [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid?
Q. Advanced
- Target prediction : Use in silico tools (e.g., molecular docking, pharmacophore modeling) to screen against receptors like opioid or chemokine receptors, as seen in structurally related piperidine derivatives .
- Functional assays : Validate binding affinity (e.g., IC via radioligand displacement) and efficacy (e.g., cAMP modulation for GPCRs).
- Selectivity profiling : Test against off-target receptors (e.g., adrenergic, muscarinic) to minimize side effects. For example, compound 8b (a piperidine-acetic acid derivative) showed >100-fold selectivity for μ-opioid receptors over δ/κ subtypes .
What strategies are employed to optimize structure-activity relationships (SAR) for piperidinyl-acetic acid derivatives in drug discovery?
Q. Advanced
- Substituent variation : Modify the isopropyl-methyl-amino group to enhance lipophilicity or hydrogen-bonding capacity. For example, cyclohexyl or aromatic substitutions improve CNS penetration .
- Linker optimization : Adjust the acetic acid chain length or introduce bioisosteres (e.g., sulfonamides) to modulate pharmacokinetics.
- Data-driven design : Use in vitro potency (e.g., IC < 100 nM) and in vivo efficacy (e.g., ED in rodent pain models) to prioritize candidates. Lead optimization for dual MABA bronchodilators achieved 24-hour duration in guinea pigs via linker modifications .
How should researchers address contradictions in biological activity data for [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid analogs?
Q. Advanced
- Assay validation : Replicate results across independent labs using standardized protocols (e.g., cell lines, animal strains). For example, COX-2 selectivity in compound 1 (IC = 0.8 µM) was confirmed via both enzymatic and cell-based assays .
- Mechanistic studies : Investigate off-target effects (e.g., calcium flux assays) or metabolite interference.
- Computational modeling : Reconcile discrepancies by analyzing binding poses or allosteric modulation. Contradictory opioid receptor activities in similar compounds were resolved via molecular dynamics simulations .
What protocols ensure reproducibility in synthesizing [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid across batches?
Q. Basic
- Strict QC parameters : Require ≥95% purity (HPLC) and enantiomeric excess ≥98% (chiral HPLC).
- Batch documentation : Record reaction parameters (e.g., temperature, solvent ratios) and intermediates (e.g., NMR spectra of key steps).
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., diastereomers or hydrolyzed analogs). For example, residual THF in coupling reactions can reduce yields by 10–15% if not thoroughly removed .
How do in silico approaches enhance the design of [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid derivatives with dual pharmacology?
Q. Advanced
- Docking-guided design : Screen 1.2 million compounds to identify dual-target candidates (e.g., COX-2/5-LOX inhibitors) with balanced potency .
- ADMET prediction : Use tools like SwissADME to optimize logP (2–4) and PSA (<90 Ų) for blood-brain barrier penetration.
- Multivalent pharmacophores : Combine piperidine (muscarinic antagonism) and acetic acid (β-agonist) motifs, as in TD-5959, to achieve synergistic bronchodilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
